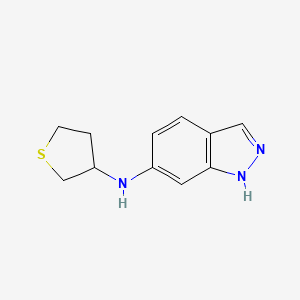

N-(thiolan-3-yl)-1H-indazol-6-amine

Description

Properties

IUPAC Name |

N-(thiolan-3-yl)-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-9(13-10-3-4-15-7-10)5-11-8(1)6-12-14-11/h1-2,5-6,10,13H,3-4,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGBKRYUCLUVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-3-yl)-1H-indazol-6-amine typically involves the reaction of a thiolane derivative with an indazole precursor. One common method is the N-acylation reaction, where the thiolane derivative is reacted with an activated indazole compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of N-(thiolan-3-yl)-1H-indazol-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the indazole ring can be reduced to an amine.

Substitution: The amine group on the indazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives of the indazole ring.

Scientific Research Applications

N-(thiolan-3-yl)-1H-indazol-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(thiolan-3-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The 1H-indazol-6-amine scaffold is conserved across analogs, but substituents at the 6-amino position dictate pharmacological behavior. Key structural comparisons include:

- N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) : Substituted with a fluorinated aromatic group, enhancing electron-withdrawing effects and metabolic stability .

- Other derivatives : Alkyl and aryl groups (e.g., methyl, benzyl) show variable effects on solubility and target affinity .

Physicochemical Properties

Adherence to the "rule of three" (molecular weight <300, logP <3, ≤3 H-bond donors/acceptors) is critical for drug-likeness:

- N-(thiolan-3-yl)-1H-indazol-6-amine: Molecular weight: ~253 g/mol logP (estimated): ~2.8 H-bond donors/acceptors: 2/4

- 9f: Molecular weight: ~242 g/mol logP: ~2.5 H-bond donors/acceptors: 2/4

Both compounds comply with the "rule of three," suggesting favorable pharmacokinetic profiles. However, the thiolan group’s higher logP may reduce aqueous solubility, necessitating formulation optimization .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(thiolan-3-yl)-1H-indazol-6-amine?

N-(thiolan-3-yl)-1H-indazol-6-amine can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

- Step 1 : Synthesizing 1H-indazol-6-amine via reduction of nitroindazoles or deprotection of Boc-protected intermediates.

- Step 2 : Reacting 1H-indazol-6-amine with a thiolane-containing electrophile (e.g., 3-bromothiolane) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Alternative methods include metal-free cascade reactions using triethylamine as a base in refluxing ethanol, achieving yields >80% .

Q. How is X-ray crystallography applied to determine the molecular structure of N-(thiolan-3-yl)-1H-indazol-6-amine?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Dissolve the compound in a solvent (e.g., methanol/ethyl acetate) and allow slow evaporation.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factors < 0.05 for high confidence .

Q. What in vitro assays are suitable for evaluating the anticancer activity of N-(thiolan-3-yl)-1H-indazol-6-amine derivatives?

- Anti-proliferative Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT116, MCF-7). IC₅₀ values < 20 μM indicate potency (e.g., 14.3 ± 4.4 μM in HCT116 ).

- Selectivity Testing : Compare cytotoxicity in normal cells (e.g., MRC5 lung fibroblasts) to confirm specificity (IC₅₀ > 100 μM preferred ).

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement for N-(thiolan-3-yl)-1H-indazol-6-amine be resolved?

Common challenges include twinning, disorder, or weak diffraction. Mitigation strategies:

- Data Reprocessing : Use AIMLESS for scaling and TRUNCATE for intensity correction.

- Advanced Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data or ISOR/SADI restraints for disordered moieties .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What reaction conditions optimize the yield of N-(thiolan-3-yl)-1H-indazol-6-amine in catalytic systems?

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, which improves aryl-amine bond formation.

- Solvent Effects : Use DMF or DMSO for polar aprotic conditions, enhancing nucleophilicity.

- Temperature Control : Reflux at 80–100°C maximizes kinetics while avoiding decomposition .

Q. How does the thiolan-3-yl group influence the biological activity of N-(thiolan-3-yl)-1H-indazol-6-amine?

- Binding Affinity : The sulfur atom in the thiolane ring enhances hydrophobic interactions with target proteins (e.g., SARS-CoV-2 Nsp3 macrodomain ).

- SAR Studies : Compare with analogs (e.g., N-(4-fluorobenzyl)-1H-indazol-6-amine) to identify critical substituents. Activity drops when replacing thiolan-3-yl with non-sulfur groups .

Q. What computational approaches predict the binding mode of N-(thiolan-3-yl)-1H-indazol-6-amine to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide with crystal structures (e.g., PDB: 6K6 ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data for N-(thiolan-3-yl)-1H-indazol-6-amine across studies?

- Assay Variability : Normalize protocols (e.g., consistent cell passage numbers, serum concentrations).

- Structural Confirmation : Verify compound purity via HPLC (>95%) and LC-MS to exclude degradation products .

- Dose-Response Validation : Repeat IC₅₀ measurements in triplicate across independent labs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.